Cas no 59967-06-5 (but-3-yn-2-yl methanesulfonate)

But-3-yn-2-yl methanesulfonate is a versatile alkynyl sulfonate ester commonly employed in organic synthesis and pharmaceutical research. Its reactive alkyne functionality enables efficient participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the construction of complex molecular architectures. The methanesulfonate (mesylate) group serves as an excellent leaving group, enhancing its utility in nucleophilic substitution reactions. This compound is particularly valued for its stability under standard handling conditions and its compatibility with a range of synthetic transformations. Its applications extend to the development of bioactive molecules, polymer chemistry, and materials science, where precise functionalization is critical.
but-3-yn-2-yl methanesulfonate structure
59967-06-5 structure
Product name:but-3-yn-2-yl methanesulfonate
CAS No:59967-06-5
MF:C5H8O3S
MW:148.180220603943
CID:336654
PubChem ID:5461178

but-3-yn-2-yl methanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 3-Butyn-2-ol, methanesulfonate
    • but-3-yn-2-ol,methanesulfonic acid
    • but-3-yn-2-yl methanesulfonate
    • AKOS026744583
    • SCHEMBL2107098
    • but-3-yn-2-ylmethanesulfonate
    • 59967-06-5
    • butyn-3-yl methanesulfonate
    • ZXTGFMXFEMKHHX-UHFFFAOYSA-N
    • (1-methyl-2-propynyl) methanesulfonate
    • EN300-181568
    • 1-methylprop-2-ynyl methanesulfonate
    • UPCMLD00WCRH1-067
    • Inchi: InChI=1S/C4H6O.CH4O3S/c1-3-4(2)5;1-5(2,3)4/h1,4-5H,2H3;1H3,(H,2,3,4)
    • InChI Key: JJWWLCYTKAXPMA-UHFFFAOYSA-N
    • SMILES: CS(O)(=O)=O.CC(O)C#C

Computed Properties

  • Exact Mass: 166.03
  • Monoisotopic Mass: 148.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 74.6

but-3-yn-2-yl methanesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-181568-0.25g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
0.25g
$200.0 2023-09-19
Enamine
EN300-181568-5.0g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
5.0g
$1448.0 2023-02-16
TRC
B872013-250mg
but-3-yn-2-yl methanesulfonate
59967-06-5
250mg
$ 295.00 2022-06-06
TRC
B872013-50mg
but-3-yn-2-yl methanesulfonate
59967-06-5
50mg
$ 70.00 2022-06-06
1PlusChem
1P01BEVF-50mg
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
50mg
$173.00 2024-04-22
Aaron
AR01BF3R-50mg
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
50mg
$155.00 2025-02-14
Aaron
AR01BF3R-2.5g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
2.5g
$1370.00 2025-02-14
1PlusChem
1P01BEVF-10g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
10g
$2715.00 2024-04-22
Enamine
EN300-181568-0.5g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
0.5g
$374.0 2023-09-19
Enamine
EN300-181568-2.5g
but-3-yn-2-yl methanesulfonate
59967-06-5 95%
2.5g
$978.0 2023-09-19

Additional information on but-3-yn-2-yl methanesulfonate

Introduction to But-3-yn-2-yl Methanesulfonate (CAS No. 59967-06-5)

But-3-yn-2-yl Methanesulfonate, identified by its Chemical Abstracts Service (CAS) number 59967-06-5, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a terminal alkyne group and a methanesulfonate ester moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The structural motif of But-3-yn-2-yl Methanesulfonate consists of a propargyl group (C₃H₃≡CH) linked to a methanesulfonate (MsO⁻) group. This unique combination makes it a valuable building block for constructing more intricate chemical scaffolds. The methanesulfonate ester not only enhances solubility in polar solvents but also provides a reactive site for further functionalization, making it particularly useful in medicinal chemistry applications.

In recent years, the demand for But-3-yn-2-yl Methanesulfonate has surged due to its role in the synthesis of bioactive molecules. One of the most notable areas of application is in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged this compound to design potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The alkyne functionality allows for facile conjugation with other pharmacophores via cross-coupling reactions, such as Suzuki or Sonogashira couplings, thereby enabling the creation of highly tailored drug candidates.

Moreover, the methanesulfonate group enhances the metabolic stability and pharmacokinetic properties of derived compounds. This feature is particularly important in drug development, where optimizing absorption, distribution, metabolism, and excretion (ADME) profiles is critical for clinical success. Recent studies have highlighted the use of But-3-yn-2-yl Methanesulfonate in generating protease inhibitors, which are essential in antiviral and anti-inflammatory therapies. The compound’s ability to serve as a precursor for diverse pharmacological entities underscores its significance in modern drug discovery.

The synthesis of But-3-yn-2-yl Methanesulfonate typically involves the reaction of propargyl alcohol with methanesulfonyl chloride under controlled conditions. This process yields the desired product with high purity and yield, making it commercially viable for industrial applications. Advances in synthetic methodologies have further refined these processes, ensuring scalability and reproducibility. For instance, catalytic hydrogenation techniques have been employed to improve selectivity and minimize byproduct formation.

From a research perspective, But-3-yn-2-yl Methanesulfonate has been instrumental in exploring new chemical space. Its incorporation into libraries of compounds has enabled high-throughput screening programs aimed at identifying novel lead molecules. Computational chemistry approaches, including molecular docking and virtual screening, have been combined with experimental validation to accelerate the discovery process. These efforts have led to several promising candidates entering preclinical development pipelines.

The compound’s utility extends beyond pharmaceuticals into materials science and agrochemicals. In materials science, for example, derivatives of But-3-yn-2-yl Methanesulfonate have been investigated for their potential use in conductive polymers and organic electronics. The alkyne group can be polymerized or incorporated into larger molecular frameworks to enhance material properties such as conductivity or luminescence. Similarly, in agrochemicals, modifications based on this scaffold have yielded novel herbicides and fungicides with improved efficacy and environmental compatibility.

Regulatory considerations play a crucial role in the handling and commercialization of But-3-yn-2-yl Methanesulfonate. While it is not classified as a hazardous or controlled substance under current international guidelines, adherence to good manufacturing practices (GMP) is essential to ensure safety and quality control. Manufacturers must implement rigorous protocols to prevent contamination and ensure consistent product specifications meet industry standards.

The future prospects for But-3-ylyl Methanesulfonate are promising, with ongoing research exploring its applications in emerging fields such as gene therapy and nanomedicine. Its ability to be functionalized into complex structures positions it as a key component in developing next-generation therapeutics that target previously inaccessible biological pathways. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow even further.

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